molecular formula C8H7ClO2 B1361076 2-Chloro-2-phenylacetic acid CAS No. 4755-72-0

2-Chloro-2-phenylacetic acid

Cat. No.: B1361076
CAS No.: 4755-72-0
M. Wt: 170.59 g/mol
InChI Key: QKSGIGXOKHZCQZ-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylacetic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Chloro-2-phenylacetic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . The acidity constant (pKa) of this compound in water has been evaluated, indicating its potential to participate in acid-base reactions . This compound can interact with enzymes involved in the metabolism of aromatic compounds, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of the chlorine atom may influence the binding affinity and specificity of these enzymes, potentially altering their activity.

Cellular Effects

This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, it can act as an analog to auxins, which are plant hormones that regulate growth and development . In animal cells, it may interact with receptors and enzymes involved in metabolic pathways, leading to changes in gene expression and metabolic flux. The specific effects on cellular function can vary depending on the concentration and duration of exposure to this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, it may inhibit the activity of enzymes involved in the degradation of aromatic compounds, thereby affecting the metabolic pathways of these compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function may vary . In in vitro studies, prolonged exposure to this compound can lead to changes in cell viability and metabolic activity. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may lead to oxidative stress and damage to cellular components, such as lipids, proteins, and DNA. The threshold effects observed in these studies can provide valuable information for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of aromatic compounds. It can be metabolized by enzymes such as phenylalanine hydroxylase and other enzymes involved in the phenylalanine metabolism pathway . The presence of the chlorine atom may affect the efficiency of these metabolic reactions, leading to changes in the levels of metabolites and metabolic flux. Additionally, this compound can influence the activity of cofactors and other molecules involved in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, it may be transported by auxin transporters, which facilitate the movement of auxins and their analogs across cell membranes . In animal cells, the distribution of this compound can be influenced by factors such as lipid solubility and the presence of transport proteins. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with enzymes and other biomolecules. The specific localization of this compound can influence its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using reagents like thionyl chloride or phosphorus trichloride. Another method includes the reaction of 2-chlorobenzyl cyanide with hydrochloric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of phenylacetic acid under controlled conditions to ensure high yield and purity. The process typically includes steps like chlorination, hydrolysis, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 2-hydroxy-2-phenylacetic acid or 2-amino-2-phenylacetic acid.

    Oxidation: Products like benzoyl chloride.

    Reduction: Products like 2-phenylethanol

Comparison with Similar Compounds

Uniqueness: 2-Chloro-2-phenylacetic acid is unique due to the presence of the chlorine atom at the alpha position, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance .

Properties

IUPAC Name

2-chloro-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGIGXOKHZCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023256
Record name 2-Chloro-2-phenylacetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4755-72-0
Record name α-Chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4755-72-0
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Record name Chloro(phenyl)acetic acid
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Record name 4755-72-0
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Record name 2-Chloro-2-phenylacetic acid
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Record name Chloro(phenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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